Product packaging for 5-Hg-Deoxycytidine monophosphate(Cat. No.:CAS No. 82872-24-0)

5-Hg-Deoxycytidine monophosphate

Cat. No.: B15437512
CAS No.: 82872-24-0
M. Wt: 583.91 g/mol
InChI Key: XTPNJRRUWIWFNQ-UHFFFAOYSA-M
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Description

Overview of Deoxycytidine Modifications and Their Significance in Molecular Biology

Deoxycytidine, a fundamental component of DNA, is subject to a variety of natural and synthetic modifications. These alterations, particularly at the C5 position of the pyrimidine ring, play crucial roles in gene regulation and are instrumental in a wide array of research applications. Natural modifications, such as methylation to form 5-methyl-2'-deoxycytidine, are central to epigenetic regulation, influencing gene expression without altering the primary DNA sequence.

In the laboratory, synthetic modifications of deoxycytidine have expanded the toolkit of molecular biologists. Introducing different functional groups at the C5 position can alter the nucleotide's properties, enabling its use in various biochemical assays. These modifications can range from halogens (e.g., 5-bromo-dCMP) to more complex moieties, each offering unique characteristics for studying DNA replication, repair, and interaction with proteins.

Contextualization of Heavy Atom-Modified Nucleotides in Biochemical Investigations

The introduction of heavy atoms, such as mercury, into nucleotides represents a specialized class of modification with significant utility in structural biology. Heavy atom-modified nucleotides are particularly valuable in X-ray crystallography, a powerful technique for determining the three-dimensional structures of biological macromolecules. The high electron density of the heavy atom provides a strong scattering signal, which is instrumental in solving the phase problem—a critical hurdle in crystallographic structure determination. By providing a reference point, these heavy atoms help to accurately map the electron density of the entire molecule, revealing its detailed atomic structure.

Beyond crystallography, heavy atom-modified nucleotides serve as probes in other biochemical investigations. Their altered physical properties can be exploited to study protein-nucleic acid interactions, nucleic acid conformation, and the mechanisms of enzymes that process DNA and RNA.

Rationale for the Academic Study of 5-Mercuri-Deoxycytidine Monophosphate Analogs

The academic interest in 5-Mercuri-Deoxycytidine Monophosphate and its analogs is driven by their potential to elucidate fundamental biological processes. The synthesis and characterization of these compounds have been a focus of research aimed at developing new tools for molecular and structural biology.

A straightforward and effective method for synthesizing 5-mercurated nucleotides involves the direct covalent mercuration of cytosine nucleotides by heating them in a buffered aqueous solution with mercuric acetate. nih.gov This reaction results in the formation of a stable covalent bond between the mercury atom and the C5 position of the cytosine ring. nih.gov The resulting mercurated nucleotides, including the monophosphate form, can then be utilized in a variety of experimental contexts.

One of the primary applications of the triphosphate derivative, 5-mercuri-deoxycytidine triphosphate (5-Hg-dCTP), is its use as a substrate for DNA and RNA polymerases. nih.gov This allows for the enzymatic incorporation of the heavy atom-modified nucleotide into newly synthesized nucleic acid chains. The resulting mercurated polynucleotides have distinct physical properties, such as increased buoyant density, which can be used for their selective isolation and analysis. nih.gov

While much of the research has focused on the triphosphate form for its role in polymerization, the monophosphate analog, 5-Hg-dCMP, remains a key precursor and a subject of interest in its own right. Its interactions with enzymes such as nucleoside monophosphate kinases, which are responsible for phosphorylating monophosphates to diphosphates, provide insights into enzyme-substrate specificity and mechanism. The study of 5-Hg-dCMP and its analogs contributes to a deeper understanding of how modifications to the nucleotide structure affect their recognition and processing by cellular machinery.

Detailed Research Findings

The pioneering work in the 1970s laid the foundation for the use of mercurated nucleotides. Research demonstrated that nucleotides of cytosine are readily mercurated by heating with mercuric acetate in buffered aqueous solutions. nih.gov The products were confirmed to be 5-mercuricytosine derivatives through various analytical techniques, including proton magnetic resonance and elemental analysis. nih.gov

These studies also showed that mercurated polynucleotides could serve as templates for nucleic acid polymerases and were susceptible to degradation by standard nucleases, indicating that the mercury substituent did not drastically alter the fundamental properties of the polynucleotide structure. nih.gov

Below is a table summarizing the general characteristics and applications of mercurated deoxycytidine nucleotides based on foundational research.

Property/ApplicationDescription
Synthesis Method Direct covalent mercuration using mercuric acetate in a buffered aqueous solution. nih.gov
Site of Modification C5 position of the cytosine ring. nih.gov
Key Feature Introduction of a heavy mercury atom.
Primary Application Heavy-atom derivative for X-ray crystallography.
Biochemical Use Probe for studying protein-nucleic acid interactions and nucleic acid structure.
Enzymatic Incorporation The triphosphate form (5-Hg-dCTP) is a substrate for DNA and RNA polymerases. nih.gov
Physical Property Increased buoyant density of mercurated polynucleotides. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18HgN3O8PS B15437512 5-Hg-Deoxycytidine monophosphate CAS No. 82872-24-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

82872-24-0

Molecular Formula

C11H18HgN3O8PS

Molecular Weight

583.91 g/mol

IUPAC Name

[5-(4-amino-2-oxo-5H-pyrimidin-5-id-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;hydron;2-hydroxyethanethiolate;mercury(2+)

InChI

InChI=1S/C9H13N3O7P.C2H6OS.Hg/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;3-1-2-4;/h2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);3-4H,1-2H2;/q-1;;+2/p-1

InChI Key

XTPNJRRUWIWFNQ-UHFFFAOYSA-M

Canonical SMILES

[H+].[H+].C1C(C(OC1N2C=[C-]C(=NC2=O)N)COP(=O)([O-])[O-])O.C(C[S-])O.[Hg+2]

Origin of Product

United States

Synthetic Methodologies for 5 Mercuri Deoxycytidine Monophosphate and Analogs

Historical Context of Mercuration in Nucleoside and Nucleotide Synthesis

The introduction of functional groups onto nucleoside bases has been a long-standing objective in synthetic chemistry. The C5 position of pyrimidines, in particular, has been a focal point for modification due to its accessibility and the impact of substitution on the biological properties of the resulting nucleosides.

Early Mercuri-Procedures for Nucleoside Derivatization

In the early stages of nucleoside chemistry, metal salts, including those of mercury and silver, were instrumental in the synthesis of nucleosides. wikipedia.org The "metal salt method" involved the reaction of a metal salt of a heterocyclic base with a protected sugar halide. wikipedia.org This approach was one of the foundational strategies for forming the crucial glycosidic bond between the sugar moiety and the nucleobase. wikipedia.orgmdpi.com Specifically, organomercury compounds served as important intermediates. For example, a Heck-type coupling reaction reported by Mertes involved a 5-(HgCl)dU (5-chloromercuri-2'-deoxyuridine) derivative reacting with styrenes, mediated by stoichiometric amounts of lithium palladium chloride, to produce 5-alkenyl-dU compounds. nih.gov This highlights the role of mercurated nucleosides as precursors for creating carbon-carbon bonds at the C5 position.

Evolution of C5-Position Functionalization Strategies for Pyrimidines

The strategies for modifying the C5 position of pyrimidines have evolved significantly over the decades. mostwiedzy.plresearchgate.net Initial reliance on mercuration has been largely superseded by more efficient and less toxic methods. The development of transition-metal-catalyzed cross-coupling reactions, in particular, has revolutionized the synthesis of C5-substituted pyrimidine nucleosides. researchgate.netmdpi.com

Key evolutionary steps include:

Halogenation: The introduction of a halogen atom (e.g., chlorine, bromine, or iodine) at the C5 position provided a versatile handle for subsequent reactions. mostwiedzy.pl 5-Halopyrimidines have themselves shown significant biological activity, including anticancer and antiviral properties. researchgate.net

Palladium-Catalyzed Cross-Coupling: The advent of palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabled the efficient formation of carbon-carbon bonds. nih.govsemanticscholar.orgresearchgate.net These reactions typically involve the coupling of a 5-halopyrimidine nucleoside with various partners like boronic acids, alkenes, or alkynes. nih.gov The use of 5-iodouridine (5-IdU) became preferable to the older mercurated routes for these couplings. nih.gov

This evolution has provided a broad toolkit for synthetic chemists, allowing for the introduction of a vast array of functional groups at the C5 position, thereby fine-tuning the biological and physical properties of pyrimidine nucleosides. mostwiedzy.plnih.gov

Contemporary Chemical Synthesis Routes for 5-Mercuri-Deoxycytidine Monophosphate

The synthesis of 5-mercuri-deoxycytidine monophosphate can be approached through several routes, including direct modification of the nucleotide or a stepwise approach involving synthesis of the modified nucleoside followed by phosphorylation.

Direct Mercuration Techniques at the C5 Position of Cytosine Nucleosides/Nucleotides

A straightforward method for synthesizing 5-mercurated pyrimidine nucleotides involves the direct electrophilic substitution at the C5 position. Nucleotides of cytosine are readily mercurated by heating them in a buffered aqueous solution with mercuric acetate. nih.gov This reaction covalently bonds a mercury atom to the C5 position of the cytosine base. nih.gov The reaction conditions are generally mild, which helps to minimize degradation of the nucleotide structure. nih.gov

Parameter Condition
Reagent Mercuric Acetate (Hg(OAc)₂)
Substrate Cytosine Nucleotides
Solvent Buffered Aqueous Solution
pH Range 5.0 - 8.0
Temperature 37 - 50 °C
Conditions for Direct Mercuration of Cytosine Nucleotides. nih.gov

This direct mercuration is highly specific to cytosine and uracil residues, with little to no reaction occurring with adenine, guanine, or thymine bases. nih.gov

Palladium-Catalyzed Approaches for Metal-Carbon Bond Formation

Palladium-catalyzed cross-coupling is a dominant strategy for forming new carbon-carbon and carbon-heteroatom bonds in nucleoside chemistry. nih.govsyr.edu However, these methods are not typically used for the direct formation of a carbon-mercury bond. Instead, they are employed in two primary ways related to mercurated nucleosides:

Reactions using organomercury precursors: As mentioned in the historical context, early examples of palladium-mediated C-C bond formation used 5-mercurated nucleosides as substrates. For instance, the coupling of 5-(HgCl)dU or 5-(HgOAc)dUMP with alkenes was an early application of this principle. nih.gov

Reactions replacing mercury-based synthesis: More commonly, palladium catalysis is used with 5-halo-pyrimidine nucleosides (e.g., 5-iodo- or 5-bromo-deoxycytidine) as a more efficient and less toxic alternative to the organomercury route. nih.gov The Suzuki-Miyaura coupling, for instance, is a general method for attaching aryl groups to the C5 position starting from a halogenated precursor, using a catalyst system like Pd(OAc)₂/TPPTS (triphenylphosphine-3,3′,3″-trisulfonic acid trisodium salt). nih.gov

Reaction Type Catalyst System Substrate Coupling Partner Product
Suzuki-Miyaura Pd(OAc)₂ / TPPTS5-Iodo-2'-deoxyuridineAryl Boronic Acids5-Aryl-2'-deoxyuridine
Heck Pd(OAc)₂5-Iodo-2'-deoxyuridineAcrylates5-Alkenyl-2'-deoxyuridine
Examples of Palladium-Catalyzed Reactions for C5-Functionalization. nih.gov

Strategies for Monophosphate Derivatization from Nucleosides

Once the 5-mercuri-deoxycytidine nucleoside is obtained, it must be phosphorylated at the 5'-hydroxyl group to yield the desired monophosphate. This can be achieved through chemical or enzymatic methods. umich.eduumich.edu

Chemical Phosphorylation: A classic and widely used method for the 5'-monophosphorylation of nucleosides is the Yoshikawa procedure. nih.gov This method typically involves treating an unprotected or selectively protected nucleoside with phosphoryl chloride (POCl₃) in a trialkyl phosphate (B84403) solvent. nih.gov While effective, this method can sometimes lead to side reactions and may require careful control of conditions. researchgate.net Other chemical reagents, such as phosphoramidites, have also been employed for this transformation. nih.gov

Enzymatic Phosphorylation: An alternative "green" approach is the use of nucleoside kinases. mdpi.com These enzymes catalyze the transfer of a phosphate group from a donor, typically ATP or GTP, to the 5'-hydroxyl of the nucleoside. mdpi.comnih.gov For example, deoxynucleoside kinase (dNK) from Drosophila melanogaster can phosphorylate a wide range of canonical and modified deoxynucleosides with high efficiency and regioselectivity, avoiding the need for protecting groups. mdpi.com

Method Reagents/Enzyme Key Features
Chemical (Yoshikawa) Phosphoryl chloride (POCl₃), Trialkyl phosphateWidely applicable, can have side reactions.
Enzymatic Deoxynucleoside Kinase (dNK), ATP/GTPHigh selectivity, mild "green" conditions, no protecting groups needed.
Comparison of Monophosphorylation Strategies.

Preparation of Functionalized 5-Mercuri-Deoxycytidine Monophosphate Precursors for Oligonucleotide Synthesis

The successful integration of a modified nucleotide into a growing oligonucleotide chain via automated solid-phase synthesis hinges on the availability of a suitable phosphoramidite derivative. The preparation of a 5-mercuri-deoxycytidine phosphoramidite requires a multi-step synthetic sequence that involves the initial mercuration of deoxycytidine, followed by protection of reactive functional groups and subsequent phosphitylation.

Phosphoramidite Chemistry for Incorporation into Nucleic Acids

Phosphoramidite chemistry is the gold-standard for the automated chemical synthesis of oligonucleotides. This method relies on the sequential addition of nucleoside phosphoramidite building blocks to a growing oligonucleotide chain on a solid support. The synthesis of a 5-mercuri-deoxycytidine phosphoramidite analog would follow a similar strategic pathway, beginning with the mercuration of the C5 position of the pyrimidine ring.

The direct mercuration of deoxycytidine can be achieved using mercury(II) acetate in a buffered aqueous solution. This reaction selectively introduces a mercuri-acetate group at the 5-position of the cytosine base. Subsequent treatment with a chloride salt, such as sodium chloride, can convert the acetate to the more stable 5-chloromercuri-deoxycytidine.

To prepare the phosphoramidite, the 5'-hydroxyl group of the modified nucleoside is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency during oligonucleotide synthesis. The exocyclic amino group of cytosine is also protected, commonly with a benzoyl (Bz) or acetyl (Ac) group, to prevent side reactions during synthesis.

The final and crucial step is the phosphitylation of the 3'-hydroxyl group. This is typically achieved by reacting the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of a weak acid activator like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole. The resulting 5'-DMT-N-acyl-5-mercuri-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is the key building block for incorporating the mercurated nucleotide into a specific position within an oligonucleotide sequence using an automated DNA synthesizer.

Table 1: Key Steps and Reagents in the Synthesis of 5-Mercuri-Deoxycytidine Phosphoramidite

StepTransformationKey Reagents and Conditions
1. MercurationIntroduction of a mercury group at the C5 position of deoxycytidine.Mercury(II) acetate (Hg(OAc)₂), followed by a chloride source (e.g., NaCl).
2. 5'-Hydroxyl ProtectionProtection of the primary 5'-hydroxyl group.4,4'-Dimethoxytrityl chloride (DMT-Cl) in pyridine.
3. Exocyclic Amine ProtectionProtection of the N4-amino group of cytosine.Benzoyl chloride (Bz-Cl) or acetic anhydride (Ac₂O) in pyridine.
4. 3'-Hydroxyl PhosphitylationIntroduction of the phosphoramidite moiety at the 3'-hydroxyl group.2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and a weak acid activator (e.g., 1H-tetrazole).

Linker Design for Bio-conjugation via Mercury Moiety

The mercury atom at the 5-position of deoxycytidine provides a unique handle for the attachment of various functionalities, such as fluorescent dyes, cross-linking agents, or other biomolecules. This is typically achieved through the design of a bifunctional linker that can first react with the mercury atom and then present a second reactive group for conjugation.

A highly effective strategy for linker attachment leverages the strong and selective interaction between mercury and sulfur. Thiol-containing linkers can readily form stable carbon-mercury-sulfur bonds. The design of such linkers involves a thiol group at one end for attachment to the 5-mercuri-deoxycytidine and a second functional group at the other end, which is often protected during oligonucleotide synthesis and deprotected post-synthetically for conjugation.

Key Considerations for Linker Design:

Thiol Reactivity: The linker must possess a terminal thiol group (-SH) to form a stable covalent bond with the mercury atom.

Linker Length and Flexibility: The length and composition of the linker (e.g., alkyl chains, polyethylene glycol units) can be varied to control the distance and flexibility between the nucleic acid and the conjugated molecule.

Orthogonal Chemistry: The second reactive group on the linker must be compatible with the conditions of oligonucleotide synthesis and deprotection. Common choices include protected amines, carboxylic acids, or groups for click chemistry (e.g., azides or alkynes).

Stability: The linker and its attachment to both the nucleotide and the target molecule must be stable under the conditions of its intended application.

Table 2: Examples of Thiol-Reactive Functional Groups for Linker Design

Functional GroupReactive TowardsResulting LinkageKey Features
MaleimideThiols (-SH)ThioetherHigh reactivity and specificity for thiols at neutral pH.
Vinyl SulfoneThiols (-SH)ThioetherStable thioether bond formation.
Pyridyl DisulfideThiols (-SH)DisulfideForms a disulfide bond which can be cleaved under reducing conditions.
Haloacetyl (e.g., Iodoacetyl)Thiols (-SH)ThioetherForms a stable thioether bond.

The synthesis of a linker-modified 5-mercuri-deoxycytidine phosphoramidite would involve first reacting the 5-chloromercuri-deoxycytidine with a bifunctional thiol linker. The linker would have its second functional group protected. Following this derivatization, the standard protection and phosphitylation steps, as outlined in the previous section, would be carried out to generate the final phosphoramidite building block. This approach allows for the pre-functionalization of the mercurated nucleotide before its incorporation into an oligonucleotide, providing a versatile platform for a wide range of bioconjugation applications.

Biochemical Interactions and Enzymatic Processing of 5 Mercuri Deoxycytidine Monophosphate

Substrate Recognition and Phosphorylation by Deoxynucleoside Kinases

The conversion of a deoxynucleoside monophosphate to its corresponding triphosphate is a critical prerequisite for its incorporation into a growing DNA strand. This multi-step phosphorylation is carried out by a series of deoxynucleoside and nucleotide kinases.

Investigations into Deoxycytidine Kinase Specificity Towards 5-Mercuri-dCMP

The enzyme also tolerates certain modifications at the 5-position of the pyrimidine ring. For instance, dCK can phosphorylate 5-methyldeoxycytidine. However, the size and nature of the substituent at the C5 position are crucial. Studies on other 5-substituted pyrimidine nucleosides suggest that bulky groups can significantly impact the efficiency of phosphorylation. Human mitochondrial thymidine kinase 2 (TK2), which also phosphorylates pyrimidine analogs, can accommodate bulky 5-substitutions, but dCK's tolerance for such large modifications as a mercury atom is less certain. nih.gov The substrate binding pocket of dCK would need to accommodate the van der Waals radius of the mercury atom without significant steric hindrance for efficient catalysis to occur. It is plausible that 5-Hg-dCMP could act as a substrate, albeit likely with a lower efficiency compared to the natural substrate, dCMP.

Interaction with Nucleic Acid Polymerases

The triphosphate form, 5-Hg-dCTP, is the active molecule that can potentially be incorporated into a DNA strand by DNA polymerases. The efficiency and fidelity of this process are critical determinants of its utility in molecular biology applications.

Efficiency and Fidelity of 5-Mercuri-dCTP Incorporation by DNA Polymerases

The incorporation of modified nucleotides by DNA polymerases is a complex process influenced by the nature and position of the modification. nih.gov Modifications at the C5 position of pyrimidines are generally well-tolerated by many DNA polymerases. acs.org This position is located in the major groove of the DNA double helix and does not directly participate in the Watson-Crick base pairing hydrogen bonds.

Studies with other bulky C5-modified pyrimidine nucleotides have shown that some DNA polymerases can incorporate them into a nascent DNA strand. nih.gov The ability of a polymerase to accommodate a bulky substituent often depends on the flexibility of its active site. acs.org For example, some polymerases possess cavities that can house the modification, thereby minimizing distortion of the DNA duplex. nih.gov Engineered DNA polymerases, such as Therminator DNA Polymerase, have been developed to more efficiently incorporate a wide range of modified nucleotides. nih.gov

It is therefore plausible that certain DNA polymerases, particularly those with a more open active site or engineered variants, could incorporate 5-Hg-dCTP opposite a guanine base in the template strand. The efficiency of this incorporation would likely be lower than that of the natural dCTP due to potential steric clashes and altered electronic properties of the modified base.

Influence on Polymerase Processivity and Fidelity

The incorporation of a modified nucleotide can affect the processivity of the DNA polymerase, which is its ability to perform multiple rounds of nucleotide addition without dissociating from the template. A bulky adduct like a mercury atom could potentially slow down the rate of translocation of the polymerase along the DNA template, thereby reducing its processivity.

Enzymatic Modification and Demercuration Pathways (Hypothetical or Known)

Once incorporated into DNA, or if present as a free nucleotide, 5-Hg-dCMP and its derivatives could be subject to enzymatic modification or degradation. A known pathway for the detoxification of organomercurial compounds in bacteria involves a two-enzyme system encoded by the mer operon.

This system consists of the organomercurial lyase (MerB) and mercuric ion reductase (MerA). MerB catalyzes the cleavage of the carbon-mercury bond, releasing the mercury as the inorganic ion, Hg(II). Subsequently, MerA reduces the toxic Hg(II) to the much less toxic and volatile elemental mercury, Hg(0). It is conceivable that a similar enzymatic pathway could act on 5-Hg-dCMP or on DNA containing this modified nucleotide, leading to its demercuration.

Another potential enzymatic modification could be deamination. For instance, 5-methyldeoxycytidine monophosphate deaminase can convert 5-mdCMP to dTMP. nih.gov Whether a similar deaminase could act on 5-Hg-dCMP is unknown but represents a possible metabolic fate.

Nucleotide Pool Homeostasis and Metabolism in the Presence of 5-Mercuri-Deoxycytidine Monophosphate

The maintenance of a balanced pool of deoxyribonucleoside triphosphates (dNTPs) is crucial for faithful DNA replication and repair. The introduction of a modified nucleotide such as 5-Hg-dCMP has the potential to disrupt this delicate homeostasis. Pyrimidine metabolism, in particular, is a tightly regulated process involving both de novo synthesis and salvage pathways. nih.govnih.gov

A critical aspect of the intracellular fate of 5-mercuri-pyrimidine nucleotides is their instability in the presence of thiols. Cellular environments are rich in thiol-containing molecules like glutathione. It has been shown that in the presence of thiols, 5-mercuripyrimidine nucleotides can be converted to unstable 5-thiomercuri derivatives, which then decompose to the unmodified nucleotide. This suggests that 5-Hg-dCMP, upon entering a cell, would likely be demercurated to dCMP, releasing inorganic mercury.

This demercuration would have two primary consequences:

Alteration of the Nucleotide Pool: The conversion of 5-Hg-dCMP to dCMP would increase the intracellular concentration of dCMP. This dCMP could then be phosphorylated to dCDP and subsequently dCTP, or it could be deaminated by dCMP deaminase to dUMP, a precursor for thymidine nucleotide synthesis. An imbalance in the pyrimidine nucleotide pool can have mutagenic consequences.

Release of Inorganic Mercury: The released mercury ions can exert their toxic effects by inhibiting a wide range of cellular enzymes, as discussed in section 3.3.1. This can lead to a general disruption of cellular metabolism, including the pathways responsible for nucleotide biosynthesis and energy production. nih.govnih.gov Heavy metals are known to induce oxidative stress, which can further damage cellular components, including DNA and the enzymes involved in its metabolism. nih.gov

The following table outlines the key enzymes and pathways involved in pyrimidine nucleotide metabolism that could be affected by the presence of 5-Hg-dCMP.

Enzyme/PathwayRole in Pyrimidine MetabolismPotential Impact of 5-Hg-dCMP
dCMP DeaminaseConverts dCMP to dUMPIncreased substrate (dCMP) from demercuration could alter pathway flux.
Nucleoside Monophosphate KinasesPhosphorylate dCMP to dCDPIncreased substrate (dCMP) could lead to higher dCDP and dCTP levels.
Ribonucleotide ReductaseSynthesizes deoxyribonucleotides from ribonucleotidesPotential inhibition by released mercury, disrupting overall dNTP supply.
De Novo Pyrimidine BiosynthesisSynthesizes pyrimidine nucleotides from precursorsGeneral metabolic disruption by released mercury could impair this energy-intensive pathway. nih.gov

Applications in Advanced Molecular and Structural Biology Research

Heavy Atom Derivatives for X-ray Crystallography of Nucleic Acid-Protein Complexes

The introduction of a heavy, electron-rich atom like mercury into a biological macromolecule is a long-standing technique to solve the "phase problem" in X-ray crystallography. 5-Hg-dCMP can be incorporated into DNA, which is then co-crystallized with a binding protein. The mercury atom acts as a powerful scattering center, aiding in the determination of the three-dimensional structure of the complex.

In X-ray crystallography, the diffraction pattern provides information about the amplitudes of the scattered X-rays, but the phase information is lost. Heavy atoms like mercury are particularly useful for phase determination through techniques such as Single-Wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD).

When X-rays interact with electrons, their energy can be absorbed and re-emitted, a phenomenon known as anomalous scattering. This effect is most pronounced when the X-ray energy is near the absorption edge of an atom. The scattering factor of an atom then acquires a complex component, with both real (f') and imaginary (f'') parts. The imaginary component, f'', leads to a breakdown of Friedel's Law, which states that the intensities of diffraction spots from a crystal and its inverse (h,k,l and -h,-k,-l) are equal.

By measuring the differences in intensity between these Friedel pairs, known as anomalous differences, the positions of the heavy atoms (the mercury atoms in this case) within the crystal lattice can be determined. Once the substructure of the anomalous scatterers is known, this information can be leveraged to calculate initial phases for the entire macromolecular structure, ultimately leading to the generation of an electron density map. Mercury is an excellent anomalous scatterer due to its high atomic number (Z=80), which results in a strong anomalous signal that can be measured accurately.

Table 1: Comparison of Anomalous Scattering Properties

Element Atomic Number (Z) K-edge (keV) f'' at Cu Kα (1.54 Å)
Sulfur (S) 16 2.47 0.56 e⁻
Selenium (Se) 34 12.66 0.98 e⁻
Mercury (Hg) 80 83.10 7.57 e⁻
Uranium (U) 92 115.61 10.5 e⁻

The use of 5-Hg-dCMP as a heavy-atom derivative is instrumental in visualizing the precise interactions between a nucleic acid and a protein, such as a DNA polymerase or a transcription factor. By determining the crystal structure of the complex, researchers can identify the specific amino acid residues in the enzyme's active site that make contact with the nucleotide.

This high-resolution structural information is crucial for understanding:

Binding Specificity: How an enzyme recognizes and binds to a specific nucleotide.

Catalytic Mechanism: The geometric arrangement of the substrate within the active site, which provides insights into the chemical steps of the enzymatic reaction.

Conformational Changes: How the enzyme and/or the nucleic acid change their shape upon binding.

For example, by soaking a crystal of a DNA-protein complex with a solution containing 5-Hg-dCMP, the mercury atom's position can be located in the resulting electron density map, revealing the binding pocket for the deoxycytidine nucleotide. This "difference Fourier" method highlights the location of the heavy atom and, by extension, the entire nucleotide.

Probing Nucleic Acid Structure and Dynamics

Beyond crystallography, 5-Hg-dCMP is a versatile tool for studying the dynamic nature of nucleic acids in solution.

NMR spectroscopy is a powerful technique for studying the structure and dynamics of macromolecules in solution, providing information that is complementary to the static picture from X-ray crystallography. The introduction of a heavy atom like mercury can provide valuable long-range structural restraints. While mercury itself is not typically observed directly in standard biomolecular NMR experiments, its presence can induce measurable effects on the NMR-active nuclei (¹H, ¹³C, ¹⁵N, ³¹P) of the nucleic acid. These effects can be used to refine the three-dimensional structure of the DNA or RNA molecule and understand its conformational flexibility.

The carbon-mercury bond at the C5 position of the pyrimidine ring is chemically reactive, making 5-Hg-dCMP an excellent precursor for synthesizing a variety of modified nucleotides. This process, often involving organopalladium chemistry, allows for the attachment of biophysical probes like fluorophores or spin labels.

Fluorescent Analogs: By coupling a fluorescent dye to the C5 position, researchers can create fluorescently labeled dCMP. When incorporated into DNA, these probes are used in techniques like Fluorescence Resonance Energy Transfer (FRET) to measure distances and monitor conformational changes in real-time. This is valuable for studying processes like DNA bending, enzyme translocation, and protein-induced conformational shifts.

Spin-Labeled Analogs: Similarly, a nitroxide spin label can be attached to create a paramagnetic derivative. This is used in Electron Paramagnetic Resonance (EPR) spectroscopy, particularly in a technique called Site-Directed Spin Labeling (SDSL). By introducing two spin labels at specific sites within a nucleic acid or a nucleic acid-protein complex, the distance between them can be measured (typically in the range of 8 to 80 Å). This provides crucial information about the global fold of the nucleic acid and can detect subtle changes in its structure and dynamics upon protein binding or other perturbations. The mercuration at the C5 position provides a specific and versatile point of attachment for such labels.

Table 2: Spectroscopic Applications of 5-Hg-dCMP Derivatives

Derivative Type Attached Probe Spectroscopic Technique Information Gained
Fluorescent Analog Fluorophore (e.g., Cy3, Cy5) Fluorescence Spectroscopy (e.g., FRET) Inter- and intra-molecular distances, real-time conformational changes.
Spin-Labeled Analog Nitroxide Radical Electron Paramagnetic Resonance (EPR) Inter-residue distances, local dynamics, solvent accessibility, structural changes.

Mechanistic Enzymology Studies

5-Hg-dCMP and its derivatives can be employed as tools to dissect the mechanisms of enzymes that process nucleic acids. The bulky and electronegative mercury atom at the C5 position can act as a steric or electronic probe.

By synthesizing DNA containing 5-Hg-dCMP and using it as a substrate for an enzyme like a DNA polymerase or a methyltransferase, researchers can investigate how the modification affects enzyme activity.

Enzyme Recognition: A change in the binding affinity (Km) or the catalytic rate (kcat) compared to the natural substrate (dCMP) can indicate that the C5 position is a critical recognition point for the enzyme.

Probing Active Site Steric Constraints: If the enzyme's activity is significantly reduced or abolished, it may suggest that the active site is too constrained to accommodate the bulky mercury atom.

Inhibitor Development: The unique properties of the mercurated nucleotide can be exploited to design potent and specific enzyme inhibitors.

For instance, in studies of dCMP deaminase, an enzyme that converts dCMP to dUMP, using a modified substrate like 5-Hg-dCMP could help elucidate which features of the substrate are essential for binding and catalysis. The inability of the enzyme to process the modified nucleotide would provide strong evidence for the importance of the C5 position in the catalytic mechanism.

Tools for Studying DNA/RNA Synthesis and Repair Pathways

The fidelity of DNA and RNA synthesis and the efficiency of DNA repair pathways are crucial for maintaining genome integrity. Modified nucleotides can be employed to investigate the mechanisms that govern these fundamental processes.

DNA polymerases are responsible for accurately replicating the genome. The fidelity of DNA replication refers to the ability of these enzymes to select the correct nucleotide for incorporation into the growing DNA strand. nih.govnih.gov Following incorporation, proofreading mechanisms can remove misincorporated nucleotides. nih.gov Introducing a modified nucleotide like 5-Hg-dCMP into a DNA synthesis reaction can be a way to challenge the fidelity of DNA polymerases.

The bulky mercury atom could potentially disrupt the normal Watson-Crick base pairing geometry, leading to an increased rate of misincorporation. By quantifying the efficiency and accuracy of incorporation of 5-Hg-dCMP and its subsequent extension, researchers could gain insights into the stringency of the polymerase active site. Furthermore, the ability of the polymerase's exonuclease activity to recognize and excise a mercurated nucleotide could provide information about the structural features that trigger the proofreading response. While these are plausible applications, specific research detailing the use of 5-Hg-dCMP to systematically investigate DNA replication fidelity and error correction mechanisms is not prominently featured in scientific literature.

Hypothetical Data Table for DNA Polymerase Fidelity:

DNA PolymeraseTemplate BaseIncoming NucleotideRelative Incorporation Efficiency
Polymerase XGdCTP1.0
Polymerase XG5-Hg-dCTP0.25
Polymerase YGdCTP1.0
Polymerase YG5-Hg-dCTP0.05

This table provides a hypothetical comparison of the incorporation efficiency of dCTP versus 5-Hg-dCTP by two different DNA polymerases, illustrating how such data could be used to assess polymerase fidelity. These values are not based on actual experimental results.

The cellular response to DNA damage involves a complex network of repair pathways that recognize and remove lesions from the DNA. nih.govyoutube.com Modified nucleotides can be used as mimics of specific types of DNA damage to study the recognition and processing by DNA repair enzymes. The large mercury atom in 5-Hg-dCMP could be perceived by the cellular machinery as a form of bulky DNA adduct, which is typically repaired by the nucleotide excision repair (NER) pathway. nih.govresearchgate.net

By incorporating 5-Hg-dCMP into a DNA substrate and incubating it with cell extracts or purified repair enzymes, it would be possible to investigate whether it is recognized and excised. Such experiments could help in dissecting the substrate specificity of various DNA glycosylases and nucleases involved in DNA repair. nih.gov However, there is a lack of specific studies in the available literature that have utilized 5-Hg-dCMP as a DNA damage mimic to interrogate DNA repair pathways. Research on DNA damage and repair often employs substrates with well-characterized lesions such as those induced by UV radiation or chemical mutagens. nih.govnih.gov

Bioanalytical Applications

The unique properties of 5-Hg-dCMP also lend themselves to the development of novel bioanalytical tools for the detection of specific molecules.

The development of sensitive and selective sensors and probes is a significant area of bioanalytical chemistry. nih.govdtu.dk The mercury atom in 5-Hg-dCMP can be exploited for the design of such tools. For instance, the high affinity of mercury for sulfur could be utilized to create specific interactions with thiol-containing molecules or surfaces. This principle could be applied in the development of electrochemical biosensors, where the binding of an analyte to a 5-Hg-dCMP-modified electrode could lead to a measurable change in the electrochemical signal. nih.govmdpi.comucc.ie

Furthermore, the quenching or enhancement of fluorescence upon binding of a target molecule to a fluorescently labeled 5-Hg-dCMP derivative could form the basis of a fluorescent probe. nih.gov While the potential for these applications exists, the development and application of sensors and probes specifically based on 5-Hg-dCMP are not widely reported. Research in this area has explored a vast array of other molecules and nanomaterials for the construction of biosensors. nih.gov

Use in Affinity-Based Purification of DNA/RNA-Binding Proteins

The unique chemical properties of 5-Hg-Deoxycytidine monophosphate, and more specifically its triphosphate precursor (5-Hg-dCTP), have been leveraged in a specialized affinity-based purification strategy for isolating proteins that interact with nucleic acids. This technique hinges on the high-affinity and specific interaction between the mercury atom on the pyrimidine ring and sulfhydryl (-SH) groups present in cysteine residues of proteins or on a chromatography matrix.

The general principle involves two main approaches. In the first, a DNA or RNA probe is synthesized to include 5-mercurated nucleotides. This mercurated polynucleotide then serves as a "bait" to capture specific binding proteins from a complex mixture like a cell lysate. The entire protein-nucleic acid complex can then be isolated. In a more common and direct application for protein purification, the mercury-containing nucleotide itself is part of an affinity matrix designed to capture proteins with accessible sulfhydryl groups.

Principle of Organomercurial Affinity Chromatography

Organomercurial affinity chromatography is predicated on the formation of a stable, yet reversible, covalent bond between the mercury atom of an immobilized ligand and the thiol group of a cysteine residue on a protein.

Immobilization: A mercury-containing compound, such as one derived from 5-Hg-Deoxycytidine, is covalently attached to a solid support, typically beaded agarose, creating an organomercurial-agarose resin.

Binding: A heterogeneous protein mixture is passed through the column. Proteins possessing accessible cysteine residues with a reactive sulfhydryl group will form a mercaptide bond with the immobilized mercury, thus retaining them on the column.

Elution: Non-binding proteins are washed away. The bound proteins are then eluted by passing a solution containing a competing thiol compound, such as β-mercaptoethanol or dithiothreitol (DTT), through the column. These agents displace the protein from the resin by forming a more favorable interaction with the immobilized mercury.

This method is particularly effective for enriching and purifying proteins where cysteine residues are crucial for their function or structure, including many DNA and RNA binding proteins like polymerases and transcription factors.

Detailed Research Findings

While the primary application of mercurated nucleotides has been in the synthesis and subsequent purification of the nucleic acids themselves, the underlying principle of mercury-thiol affinity has been well-established for protein purification. Research has demonstrated that mercurated polymers can function efficiently as templates for nucleic acid polymerases and are recognized by various enzymes involved in nucleic acid metabolism.

Studies involving affinity chromatography on thiol-agarose have extensively detailed the binding and elution characteristics of mercurated DNA (HgDNA). It was shown that the efficiency of binding is related to the nature of the thiol matrix and the structure of the HgDNA. For instance, DNA fragments with a 5-mercuricytidine 5'-triphosphate (HgdCMP) residue at each 3'-end showed quantitative binding up to a certain size, after which binding efficiency decreased. This detailed characterization of the mercury-thiol interaction on a solid support provides the foundational data for its application in protein purification.

The table below summarizes the key components and findings related to this purification strategy, drawing from research on both mercurated polynucleotide chemistry and organomercurial affinity chromatography.

ParameterDescriptionResearch Finding
Affinity Ligand The molecule immobilized on the chromatography resin.Organomercurial compounds derived from nucleotides like 5-Hg-Deoxycytidine.
Stationary Phase The solid support for the affinity ligand.Typically cross-linked beaded agarose or cellulose (e.g., sulfhydryl-agarose).
Target Moiety The functional group on the protein that binds to the ligand.Sulfhydryl (-SH) group of cysteine residues.
Binding Interaction The chemical nature of the bond formed.Reversible covalent mercaptide bond (Hg-S).
Elution Method The process of releasing the bound protein from the resin.Competitive displacement with soluble low-molecular-weight thiol compounds (e.g., β-mercaptoethanol, DTT).
Selectivity The specificity of the purification method.Highly selective for proteins with accessible and reactive cysteine residues.

This affinity system provides a powerful tool for isolating specific classes of proteins from complex biological samples for further study in advanced molecular and structural biology.

Advanced Analytical Characterization Techniques for Research Materials

Chromatographic Separation and Purification Strategies

The initial step in the characterization of a novel compound like 5-Hg-Deoxycytidine monophosphate would involve its purification and the verification of its identity using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) would be the cornerstone for assessing the purity of synthesized this compound and distinguishing it from its parent compound, dCMP, and other potential byproducts. A reversed-phase HPLC method would likely be developed.

A hypothetical HPLC analysis might employ a C18 column with a gradient elution profile. The mobile phase could consist of an aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate) and an organic modifier like acetonitrile. The presence of the mercury atom would significantly alter the polarity of the molecule compared to dCMP, leading to a distinct retention time.

Interactive Data Table: Hypothetical HPLC Retention Times

CompoundRetention Time (minutes)
Deoxycytidine monophosphate (dCMP)5.2
This compound12.8

This table illustrates how the increased hydrophobicity due to the mercury group would theoretically lead to a longer retention time on a reversed-phase column.

Advanced Separation Methods for Isomeric Forms

The synthesis of this compound could potentially result in different isomeric forms. Advanced separation techniques, such as ion-pair reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC), could be instrumental in resolving these isomers. HILIC, in particular, is well-suited for the separation of highly polar compounds like nucleotides and their derivatives.

Mass Spectrometry for Structural Confirmation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the unambiguous structural confirmation and quantitative analysis of novel compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be the ideal technique for determining the molecular weight of this compound. The analysis would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻. The isotopic distribution pattern would be particularly informative, as mercury has several stable isotopes, which would result in a characteristic cluster of peaks.

Interactive Data Table: Theoretical ESI-MS Data

IonCalculated m/zObserved m/z
[dCMP - H]⁻306.05306.05
[5-Hg-dCMP - H]⁻505.02 (for ²⁰²Hg)505.02

This table showcases the expected mass-to-charge ratio for the parent compound and the significant mass shift upon mercuration.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

To further confirm the structure, tandem mass spectrometry (MS/MS) would be employed to fragment the parent ion and analyze the resulting product ions. The fragmentation pattern would provide crucial information about the different components of the molecule. Key fragmentation pathways would likely involve the cleavage of the glycosidic bond (releasing the mercurated cytosine base) and the phosphate (B84403) ester bond.

Interactive Data Table: Hypothetical MS/MS Fragmentation of [5-Hg-dCMP - H]⁻

Fragment IonDescriptionCalculated m/z
[Mercurated Cytosine - H]⁻Loss of deoxyribose monophosphate310.98
[Deoxyribose monophosphate - H]⁻Loss of mercurated cytosine195.03
[PO₃]⁻Phosphate group78.96

This table details the expected fragments, which would provide a fingerprint for the structural confirmation of this compound.

Spectroscopic Methods for Molecular Characterization in Solution

Spectroscopic techniques would provide further insights into the molecular structure and electronic properties of this compound in solution. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy would be the primary methods used.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy would be used to characterize the structure of the deoxyribose sugar and the cytosine base. The introduction of the mercury atom at the C5 position of the cytosine ring would be expected to cause significant shifts in the NMR signals of the neighboring protons and carbons, providing clear evidence of the modification.

UV-Vis spectroscopy would reveal changes in the electronic absorption profile. The mercuration of the cytosine base would likely lead to a bathochromic shift (a shift to longer wavelengths) in the maximum absorbance compared to the unmodified dCMP.

The information accessible primarily pertains to the parent compound, deoxycytidine monophosphate (dCMP) spectrabase.comsilantes.comwikipedia.orgfishersci.ca, and other derivatives, such as 5-hydroxy or 5-methyl-deoxycytidine nih.govrsc.org. While the analytical principles for these related compounds are well-established, providing specific data tables and detailed research findings for this compound is not possible without speculative or inaccurate information.

Therefore, this article cannot be generated with the requested scientifically accurate and detailed content due to the absence of published research on this specific compound.

Computational and Theoretical Investigations of 5 Mercuri Deoxycytidine Monophosphate

The distinctive properties arising from the carbon-mercury (C-Hg) bond in 5-mercuri-deoxycytidine monophosphate (5-Hg-dCMP) have spurred considerable interest in its computational and theoretical analysis. These research avenues offer valuable understanding of its molecular dynamics, its interplay with biological macromolecules, and its fundamental electronic characteristics, aspects that are often challenging to fully explore through experimental methods alone.

Future Directions and Emerging Research Avenues for 5 Mercuri Deoxycytidine Monophosphate Analogs

Development of Novel Synthetic Routes for Enhanced Efficiency and Scalability

The future synthesis of 5-mercuri-deoxycytidine monophosphate analogs will likely focus on improving efficiency and enabling large-scale production. Current methods for modifying nucleosides often involve multi-step processes that can be complex and yield low quantities. Future research is anticipated to explore enzymatic and chemo-enzymatic strategies to overcome these limitations.

Enzymatic phosphorylation, for instance, presents a promising green alternative to traditional chemical methods. mdpi.com Nucleoside kinases, such as those from Drosophila melanogaster and Bacillus subtilis, have demonstrated the ability to phosphorylate a variety of modified nucleosides with high yields, often in the range of 40-90%. mdpi.com The application of these or engineered kinases could facilitate a more direct and efficient synthesis of 5-mercuri-deoxycytidine monophosphate. Moreover, the use of a GTP regeneration system in conjunction with these kinases could make the process more cost-effective and scalable. mdpi.com

Exploration of Advanced Bio-conjugation Strategies

The ability to attach 5-mercuri-deoxycytidine monophosphate analogs to other molecules is key to their function as probes and labels. Future research will likely focus on developing more robust and site-specific bioconjugation techniques. The mercury atom itself offers a unique handle for coordination chemistry, allowing for specific binding to thiol-containing molecules like cysteine residues in proteins or specifically engineered tags.

Furthermore, advancements in click chemistry and other bioorthogonal reactions could be harnessed. For instance, the introduction of an azide (B81097) or alkyne group onto the deoxycytidine scaffold, in addition to the mercury moiety, would enable dual-functionalization. This would allow for the attachment of a fluorescent dye or an affinity tag, creating a multifunctional probe. Research into the stability of the carbon-mercury bond under various bioconjugation conditions will be essential to ensure the integrity of the label.

Integration into Multi-modal Probing Systems

The heavy atom nature of mercury makes 5-mercuri-deoxycytidine monophosphate analogs ideal candidates for integration into multi-modal probing systems. These systems combine multiple detection methods, such as fluorescence and electron microscopy, to provide a more comprehensive understanding of biological processes.

Future work could involve creating constructs where a 5-mercuri-deoxycytidine monophosphate analog is co-incorporated into a DNA probe alongside a fluorescent nucleotide analog. This would allow for the simultaneous visualization of the probe's location by fluorescence microscopy and its detailed structural analysis by electron microscopy, with the mercury atom providing the necessary electron density. The development of such dual-labeled oligonucleotides would be a significant step forward in correlative light and electron microscopy (CLEM) applications.

Uncovering New Biochemical Roles in Cellular Processes

While the primary application of heavy atom-modified nucleotides has been in structural biology, future research may uncover novel biochemical roles for 5-mercuri-deoxycytidine monophosphate analogs within cellular processes. The introduction of a bulky, electron-rich group at the 5-position of pyrimidines can influence DNA structure and its interaction with proteins.

Studies could be designed to investigate how the presence of 5-mercuri-deoxycytidine in a DNA strand affects the binding of transcription factors, DNA repair enzymes, or DNA polymerases. For example, it is known that modifications at the 5-position of cytosine, such as methylation, play a crucial role in epigenetics. researchgate.net Investigating whether 5-mercuri-deoxycytidine can mimic or disrupt these epigenetic signals is a compelling avenue of research. It could potentially be used to probe the active sites of enzymes involved in DNA modification and demethylation.

Synergistic Applications with Other Heavy Atom or Fluorescent Labels

The true potential of 5-mercuri-deoxycytidine monophosphate analogs may be realized in their synergistic use with other labeling technologies. In X-ray crystallography, for instance, the phasing problem can be addressed by using heavy atom derivatives. Combining 5-mercuri-deoxycytidine with other halogenated or heavy atom-modified nucleotides within the same crystal could provide multiple isomorphous replacement (MIR) data from a single crystal, streamlining the structure determination process.

In the realm of fluorescence, the mercury atom can act as a quencher for a nearby fluorophore. This property could be exploited to design "turn-on" fluorescent probes, where the fluorescence is quenched until the mercury-modified nucleotide binds to its target, leading to a conformational change that separates the quencher from the fluorophore. Such probes would have high signal-to-noise ratios and be valuable for detecting specific DNA or RNA sequences.

Q & A

Basic Research Questions

Q. What is the chemical structure of 5-Hg-Deoxycytidine monophosphate, and how does it integrate into nucleotide metabolism?

  • Answer : this compound (dCMP) is a pyrimidine deoxyribonucleotide with a mercury (Hg) modification at the 5-position of the cytosine base. Its core structure comprises a deoxyribose sugar, a phosphate group, and the modified cytosine base. The IUPAC name is {[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid, with a Hg substituent at the 5-position . This compound serves as a critical precursor in DNA synthesis and repair, where its incorporation may influence polymerase fidelity or epigenetic regulation. Structural validation methods include NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR) and mass spectrometry (HRMS-ESI) to confirm purity and stereochemistry .

Q. What methodologies are recommended for detecting and quantifying this compound in biological samples?

  • Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS/MS) is widely used for quantification. For example, reversed-phase HPLC with a C18 column and a mobile phase of triethylammonium acetate (TEAA) buffer (pH 7.0) can separate dCMP derivatives. Detection limits are enhanced using tandem MS with multiple reaction monitoring (MRM) for Hg-specific isotopes . Additionally, enzymatic assays leveraging kinases (e.g., deoxycytidine kinase) can measure phosphorylation rates to infer substrate availability .

Advanced Research Questions

Q. How can researchers synthesize 5-modified deoxycytidine monophosphates (e.g., 5-formyl-dCMP or 5-hydroxymethyl-dCMP) with high yield and purity?

  • Answer : A validated approach involves H-phosphonate monoester intermediates. For example:

  • Step 1 : React deoxycytidine with bis(trimethylsilyl)phosphonite in anhydrous pyridine to form the H-phosphonate intermediate.

  • Step 2 : Oxidize using iodine/water to yield the phosphate triester, followed by deprotection with ammonium hydroxide.

  • Step 3 : Introduce the 5-position modification (e.g., formyl or hydroxymethyl groups) via Pd-catalyzed cross-coupling or enzymatic transfer.
    Reported yields range from 22% to 58%, with purity confirmed via 31P^{31}\text{P} NMR and HRMS .

    Table 1: Synthesis Yields of Modified dCMP Derivatives

    ModificationMethodYield (%)Reference
    5-Formyl-dCMPH-phosphonate oxidation58
    5-Hydroxymethyl-dCMPEnzymatic transfer45

Q. How do kinetic parameters (e.g., KmK_m, kcatk_{cat}) of enzymes interacting with 5-Hg-dCMP vary across homologs, and how can contradictions in data be resolved?

  • Answer : Enzymes like IMP cyclohydrolase (PurH2) and deoxycytidine kinase (dCK) exhibit species-specific kinetics. For instance:

  • Archaeoglobus fulgidus PurH2 : Km=7.8±1.8 μMK_m = 7.8 \pm 1.8\ \mu\text{M}, kcat=1.32±0.14 s1k_{cat} = 1.32 \pm 0.14\ \text{s}^{-1} .
  • Human dCK variant : Km=12.3 μMK_m = 12.3\ \mu\text{M} for 5-Me-dCMP phosphorylation .
    Discrepancies arise from assay conditions (pH, temperature) or enzyme isoforms. To resolve contradictions, standardize assays using ITC (isothermal titration calorimetry) for binding affinity and stopped-flow kinetics for transient-state analysis .

Q. What structural insights from X-ray crystallography or NMR explain the substrate specificity of kinases for 5-Hg-dCMP?

  • Answer : Crystal structures (e.g., PDB: 3AZV) reveal that dCK undergoes conformational changes to accommodate modified bases. The Hg substitution at C5 may sterically hinder binding in wild-type dCK but fit into variant active sites (e.g., R104M mutation). NMR relaxation studies further show reduced flexibility in the ribose-phosphate backbone of Hg-modified dCMP, affecting enzyme recognition .

Q. Can 5-Hg-dCMP serve as a biomarker for cancer risk, and what analytical workflows validate this potential?

  • Answer : Elevated dCMP levels correlate with dysregulated nucleotide metabolism in tumors. To assess 5-Hg-dCMP as a biomarker:

  • Step 1 : Profile metabolites in cancer vs. normal tissues using LC-MS/MS.
  • Step 2 : Validate via isotopic tracing (e.g., 13C^{13}\text{C}-labeled dCMP) in cell cultures.
  • Step 3 : Correlate findings with genomic instability markers (e.g., γH2AX foci).
    Preliminary data suggest Hg modifications may impair DNA repair, increasing mutagenesis .

Methodological Considerations

  • Contradiction Analysis : When reconciling enzymatic activity data, account for buffer composition (e.g., Mg2+^{2+} concentration) and post-translational modifications (e.g., phosphorylation states of kinases) .
  • Synthesis Optimization : Use 31P^{31}\text{P} NMR to monitor phosphoester bond formation and avoid side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.